
Formoterol
Vue d'ensemble
Description
Formoterol is a long-acting β2-adrenoceptor agonist (LABA) used primarily in the management of asthma and chronic obstructive pulmonary disease (COPD). It exerts bronchodilatory effects by relaxing airway smooth muscle via β2-adrenoceptor activation. This compound combines rapid onset of action (within 1–3 minutes) with a prolonged duration of effect (up to 12 hours), making it suitable for both maintenance and symptom relief in combination with inhaled corticosteroids (ICS) . Its efficacy and safety profile have been extensively validated in clinical trials and real-world studies .
Méthodes De Préparation
Traditional Synthetic Routes for Formoterol
Benzyl Ether Intermediate Synthesis
The synthesis of this compound hinges on the preparation of critical intermediates, such as the benzyl ether derivative. In the method disclosed in CN104086435A, a compound I (4-methoxy-α-methyl-N-(benzyl)benzenethanamine) reacts with compound II (a substituted benzyl chloride) under dual catalysis . The reaction occurs in an organic solvent at 100–120°C for 4–6 hours, using a combination of catalyst I (unspecified) and catalyst II (likely a base or metal complex). An inorganic alkaline substance acts as an acid-binding agent, neutralizing HCl generated during the benzyl etherification. Post-reaction, cooling and crystallization yield the benzyl ether compound with >98% purity, eliminating the need for chromatographic purification .
Table 1: Reaction Conditions for Benzyl Ether Intermediate Synthesis
This dual-catalyst approach enhances reaction kinetics by simultaneously activating both the electrophilic benzyl chloride and the nucleophilic amine, accelerating ether bond formation .
Hydrogenation and Deprotection Steps
Following benzyl ether synthesis, hydrogenation removes protective groups and establishes the final stereochemistry. In WO2000067741A2, dibenzyl-protected this compound is dissolved in ethanol and hydrogenated at 45–50 psi using 10% palladium on carbon (Pd/C) . Hydrogen uptake completes within 3–4 hours, yielding this compound free base after filtration and solvent removal. Subsequent crystallization from 2-propanol at 23°C produces the pure compound .
A critical step involves the use of formic acid to generate a mixed anhydride intermediate, which facilitates amine deprotection. For example, 85% formic acid is added to a reaction mixture containing Raney nickel, enabling hydrogenation at 35–40°C . The resulting syrup undergoes ethyl acetate washing and fumaric acid-mediated crystallization to isolate this compound fumarate .
Modern Catalytic Approaches
Dual Catalyst Systems for Etherification
The integration of two catalysts—a Lewis acid and a base—has revolutionized benzyl ether synthesis. As demonstrated in CN104086435A, this system reduces reaction times by 90% while maintaining high yields . The Lewis acid (e.g., ZnCl₂) activates benzyl chloride, while the base (e.g., K₂CO₃) deprotonates the amine, enabling nucleophilic attack. This synergy is particularly effective in polar aprotic solvents like DMF or THF.
Palladium-Catalyzed Hydrogenation
Palladium catalysts are indispensable for selective hydrogenation. In WO2000067741A2, Pd/C mediates the cleavage of benzyl ethers without over-hydrogenating the catechol moiety . Key parameters include:
-
Hydrogen Pressure : 45–50 psi ensures complete deprotection within 4 hours.
-
Temperature : 35–40°C balances reaction speed and catalyst stability .
-
Solvent Choice : Ethanol and 2-propanol optimize solubility and crystallization .
Table 2: Hydrogenation Parameters and Outcomes
Parameter | Conditions | Outcome |
---|---|---|
Catalyst Loading | 10% Pd/C (1.9 g) | >99.5% deprotection |
Reaction Time | 3–4 hours | <0.5% monobenzyl residue |
Crystallization | 2-Propanol, 23°C | 75–80% yield |
Purification and Isolation Techniques
Crystallization Strategies
This compound’s low solubility in aqueous media necessitates optimized crystallization. The addition of fumaric acid to a syrupy residue in ethyl acetate induces crystallization at -5–0°C, yielding this compound fumarate with 98.5% purity . Ethyl acetate’s low polarity preferentially dissolves impurities, leaving the product in the crystalline phase.
Chromatographic Purification
Flash chromatography on silica gel with cyclohexane/dichloromethane/methyl tert-butyl ether (2:1:1) resolves intermediates during dibenzyl-protected this compound synthesis . This step is critical for removing unreacted mandelic acid salts and byproducts.
Industrial Scale-Up Considerations
Reaction Optimization
Large-scale production prioritizes reduced processing time and solvent recovery. The dual-catalyst method is economically favorable due to:
-
Solvent Recycling : Toluene and THF are distilled and reused.
-
Catalyst Recovery : Raney nickel and Pd/C are filtered and regenerated.
-
Continuous Processing : In-line monitoring ensures reaction completion without manual sampling.
Analyse Des Réactions Chimiques
Electrochemical Oxidation
Formoterol fumarate (FLFT) undergoes electro-oxidation on modified electrodes. A poly thiazole yellow-G layered multi-walled carbon nanotube paste electrode (Poly(TY-G)LMWCNTPE) demonstrated enhanced catalytic activity for FLFT oxidation in 0.2 M phosphate buffer (pH 6.5) at 0.538 V vs. Ag/AgCl . Key findings:
-
pH Dependence : Oxidation potential shifts negatively with increasing pH (6.0–8.5), indicating proton-coupled electron transfer .
-
Diffusion Control : Reaction kinetics are diffusion-controlled, with a linear detection range of 0.2–1.5 µM (absence of uric acid) and 3.0–8.0 µM (presence of uric acid) .
-
Limit of Detection (LOD) : 0.0128 µM (without uric acid) and 0.0129 µM (with uric acid) .
Table 1: Electrochemical Parameters for FLFT Oxidation
Parameter | Value (pH 6.5) |
---|---|
Peak Potential (V) | 0.538 |
Linear Range (µM) | 0.2–1.5 / 3.0–8.0 |
LOD (µM) | 0.0128 / 0.0129 |
Metabolic Reactions
This compound is metabolized via glucuronidation and O-demethylation in humans :
Glucuronidation
-
Stereoselectivity : (S,S)-Formoterol glucuronidates >2× faster than (R,R)-enantiomer .
-
Enzymes Involved : UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15 .
O-Demethylation
Table 2: Kinetic Parameters for this compound Glucuronidation
Enantiomer | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) |
---|---|---|
(R,R) | 827.6 | 2,625 |
(S,S) | 840.4 | 4,304 |
Synthetic Reactions
This compound is synthesized via multi-step catalysis :
Key Steps
-
Reductive Amination :
-
2-Bromo-4'-RO-3'-nitroacetophenone reduced using borane and oxazaborolidine catalyst.
-
-
Hydrogenation :
-
Noble metal catalysts (Pt/C or Pd/C) convert intermediates to aniline derivatives.
-
-
Formylation :
Catalytic Hydrogenation
Table 3: Synthetic Pathways and Catalysts
Step | Catalyst | Yield/Selectivity |
---|---|---|
Hydrogenation | Pd/C | >99% enantiomeric purity |
Debenzylation | Pt/C | High crystallinity |
Stability and Decomposition
-
Thermal Stability : Decomposes at >135°C, releasing CO and NOₓ .
-
Oxidative Sensitivity : Reacts with strong oxidants (e.g., peroxides) .
Enantiomeric Interactions
Chiral separation using S-β-cyclodextrin mobile phase additives resolves (R,R)- and (S,S)-formoterol on achiral C8 columns :
Applications De Recherche Scientifique
Pharmacological Profile
Mechanism of Action : Formoterol acts by selectively stimulating beta2-adrenergic receptors in bronchial smooth muscle, leading to bronchodilation. This action helps alleviate symptoms associated with asthma and COPD by relaxing airway muscles, thus improving airflow and reducing respiratory distress .
Potency and Duration : this compound exhibits a rapid onset of action (within 2-3 minutes) and a long duration of effect (up to 12 hours), making it suitable for both acute relief and maintenance therapy . Clinical studies have demonstrated that this compound is significantly more potent than salbutamol, with a bronchodilation effect lasting longer after administration .
Clinical Applications
-
Asthma Management :
- Combination Therapy : this compound is often used in combination with inhaled corticosteroids (ICS) such as budesonide or mometasone furoate for patients with moderate to severe persistent asthma. This combination enhances overall control of asthma symptoms and reduces the need for additional rescue medications .
- Exercise-Induced Bronchoconstriction (EIB) : this compound is effective as monotherapy for preventing EIB, providing significant protection during physical exertion .
- Chronic Obstructive Pulmonary Disease (COPD) :
-
Safety Profile :
- Extensive clinical trials have indicated that this compound does not significantly increase the risk of asthma-related deaths compared to non-LABA treatments. A systematic review encompassing over 94,000 patients showed no substantial increase in serious adverse events related to this compound use .
Efficacy Data from Clinical Trials
Case Studies
- ASSURE Study : This multicenter trial evaluated the effectiveness of this compound delivered via a single inhaler for asthma control at reduced medication doses. Results indicated significant improvements in symptom control and fewer exacerbations compared to traditional therapies .
- Pooled Analysis on Mortality Risk : A comprehensive analysis involving multiple studies assessed the mortality risk associated with this compound use. The findings suggested no significant increase in mortality rates among patients treated with this compound compared to those receiving non-LABA therapies .
Mécanisme D'action
Formoterol exerts its effects by selectively binding to beta2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow . This compound’s rapid onset and long duration of action make it effective for both acute relief and long-term management of asthma and COPD .
Comparaison Avec Des Composés Similaires
Bronchodilatory Efficacy
Formoterol vs. Salmeterol
- Potency : this compound demonstrates approximately 10-fold greater potency than salmeterol in guinea-pig bronchodilation models . In human airways, this compound achieves similar maximum bronchodilation (Emax) to salmeterol but at lower concentrations (0.3 nM vs. 0.3 nM for equi-effective reversal of bronchoconstriction) .
- Onset and Duration : this compound acts faster (plateau in <10 minutes) compared to salmeterol (40 minutes) but has a shorter duration of anti-inflammatory effects in neutrophil-dominated responses .
This compound vs. Salbutamol (SABA)
- Onset : this compound matches the rapid onset of salbutamol (a short-acting β2-agonist, SABA) in COPD patients, achieving significant bronchodilation within 5 minutes .
- Duration : Unlike salbutamol (4–6 hours), this compound provides sustained effects for 12 hours .
Anti-Inflammatory Effects
This compound inhibits granulocyte accumulation in inflammatory models but requires higher doses to suppress neutrophil recruitment compared to eosinophil-dominated responses. In guinea-pig skin, this compound inhibits platelet-activating factor (PAF)-induced eosinophilia at lower doses than lipopolysaccharide (LPS)-induced neutrophilia, suggesting mechanism-specific effects . Salmeterol, by contrast, inhibits neutrophil-driven inflammation at bronchodilator-equivalent doses due to its prolonged receptor binding .
Combination Therapies
Budesonide/Formoterol vs. Salmeterol/Fluticasone
- Exacerbation Reduction : Budesonide/formoterol reduces exacerbations by 24–30% compared to salmeterol/fluticasone, with lower daily steroid exposure .
- Lung Function: Both combinations improve pre-dose FEV1, but budesonide/formoterol shows superior protection against adenosine monophosphate (AMP)-induced bronchoconstriction .
Triple Therapy (BGF MDI) vs. Dual Therapies
- Pharmacokinetics : The AUC0–12 of this compound in triple therapy (budesonide/glycopyrronium/formoterol, BGF MDI) is 1.3–1.5 times higher than in budesonide/formoterol DPI, enhancing bronchodilation .
- Mortality : In the ETHOS trial, BGF reduced all-cause mortality by 49% compared to dual LABA/LAMA therapy (HR: 0.51; 95% CI: 0.33–0.80) .
Pharmacokinetic Profiles
Parameter | This compound (BGF MDI) | This compound (BFF MDI) | This compound (BUD/FORM DPI) |
---|---|---|---|
AUC0–12 (h·ng/mL) | 45.2 | 44.8 | 34.1 |
AUC0–t (h·ng/mL) | 89.6 | 88.3 | 68.5 |
Tmax (h) | 0.5 | 0.5 | 1.0 |
Data derived from phase 1 crossover studies
Clinical Outcomes in Asthma and COPD
Exacerbation Rates
- COPD : this compound/glycopyrronium (BGF) reduces exacerbations by 24% vs. This compound alone (rate ratio: 0.76; 95% CI: 0.62–0.92) .
- Asthma : Budesonide/formoterol as maintenance and reliever therapy (MART) lowers severe exacerbations by 64% vs. salbutamol (rate ratio: 0.36; 95% CI: 0.27–0.49) .
Key Contradictions and Considerations
- Potency vs. Efficacy : While this compound is more potent than salmeterol in vitro, clinical studies show comparable peak bronchodilation, likely due to differences in study design and patient populations .
- Anti-Inflammatory Dosing : Higher doses of this compound are required for neutrophil inhibition, which may increase systemic side effects compared to salmeterol .
Activité Biologique
Formoterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its potent effects on bronchial smooth muscle relaxation, anti-inflammatory properties, and modulation of immune cell activity. This article explores the biological mechanisms, efficacy, and clinical implications of this compound, supported by various studies and data.
This compound exhibits approximately 200-fold greater selectivity for beta-2 adrenergic receptors compared to beta-1 receptors, making it particularly effective for pulmonary applications while minimizing cardiac effects . Upon binding to beta-2 receptors, this compound activates adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP). This elevation in cAMP results in:
- Bronchodilation : Relaxation of bronchial smooth muscle.
- Inhibition of mediator release : Decreased release of histamine and leukotrienes from mast cells and other inflammatory cells .
Anti-inflammatory Activity
Recent studies have demonstrated that this compound not only acts as a bronchodilator but also possesses significant anti-inflammatory properties. For instance, it has been shown to inhibit the generation of reactive oxygen species (ROS) and elastase release from neutrophils activated by fMLP (N-formyl-l-methionyl-l-leucyl-l-phenylalanine) at concentrations as low as 10 nM . This inhibition is associated with increased intracellular cAMP levels, indicating a robust anti-inflammatory response.
Table 1: Effects of this compound on Neutrophil Activity
Concentration (nM) | ROS Generation Inhibition (%) | Elastase Release Inhibition (%) | LTB4 Production Inhibition (%) |
---|---|---|---|
10 | Significant (p<0.05) | Significant (p<0.05) | Significant (p<0.05) |
100 | Significant (p<0.05) | Significant (p<0.05) | Significant (p<0.05) |
The findings suggest that this compound's effects on neutrophils could contribute to its therapeutic efficacy in conditions characterized by airway inflammation, such as asthma and COPD.
Comparative Studies
In head-to-head studies against salmeterol, this compound has consistently demonstrated superior efficacy in suppressing neutrophil reactivity and enhancing bronchodilation. One study indicated that this compound's potency in inhibiting neutrophil activity was markedly higher than that of salmeterol, making it a preferred choice for patients requiring rapid and sustained bronchodilation .
Case Study: Efficacy in Asthma Management
A clinical trial involving patients with moderate to severe asthma assessed the impact of this compound on lung function and symptom control. The results showed:
- Improved FEV1 : A significant increase in forced expiratory volume in one second (FEV1) was observed after administration.
- Symptom Control : Patients reported fewer nocturnal awakenings and reduced use of rescue inhalers compared to those receiving salmeterol.
Safety Profile
This compound is generally well-tolerated; however, potential side effects include tremors, palpitations, and headaches. The risk of adverse cardiovascular events is low due to its selectivity for beta-2 receptors .
Q & A
Basic Research Questions
Q. What experimental designs are standard for evaluating formoterol’s efficacy in asthma clinical trials?
Randomized controlled trials (RCTs) with double-blind protocols are commonly used. For example, the FACET trial compared this compound (12 µg) combined with budesonide (100/400 µg) against placebo, with severe exacerbations (requiring oral glucocorticoids or significant peak flow decline) and FEV1 improvements as endpoints. Sensitivity analyses included stratification by inhaled corticosteroid (ICS) adherence and exclusion of salmeterol users to isolate this compound effects .
Q. How is bronchoprotection from this compound quantified in controlled studies?
Methacholine challenge tests measure bronchial responsiveness, with the provocative concentration causing a 20% FEV1 decline (PC20) as the primary metric. Crossover designs are employed to compare this compound against placebo, with washout periods to mitigate carryover effects. Linear mixed models account for participant variability and fixed effects (e.g., treatment duration) .
Q. What statistical methods address longitudinal data in this compound studies?
Linear mixed-model ANOVA is used to analyze repeated measures (e.g., FEV1 changes). Fixed effects include treatment (this compound/placebo) and trial phase (pre/post), while participants are modeled as random effects. Effect sizes are reported with 95% confidence intervals and exact p-values, adjusted for covariates like sex .
Advanced Research Questions
Q. How do meta-analyses reconcile contradictory findings on this compound’s mortality risk?
Methodological challenges include low statistical power due to rare mortality events, inclusion of trials without non-LABA comparators, and unplanned subgroup analyses. Sensitivity analyses (e.g., excluding studies without ICS maintenance) and exposure-based definitions (e.g., "this compound-randomized vs. non-LABA") are critical. For example, a meta-analysis found non-significant mortality risk (RR 1.57; 95% CI 0.31–15.1) but highlighted ICS co-administration did not abolish risk .
Q. What methodologies optimize dose-response assessment of this compound in COPD trials?
Stratified analyses by baseline ICS use and exclusion of confounding therapies (e.g., salmeterol) clarify dose effects. Post hoc analyses of RCTs compare fixed-dose combinations (e.g., budesonide-formoterol) against monotherapies. For instance, a 6-month RCT in bronchiolitis obliterans showed a 260 mL FEV1 improvement with budesonide-formoterol vs. placebo, sustained in longitudinal mixed models .
Q. How do pharmacokinetic studies differentiate therapeutic vs. doping-related this compound use?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies urinary this compound concentrations. Thresholds (≤11.4 ng/mL post-enzymatic hydrolysis) and detection windows (72 hours post-inhalation) distinguish therapeutic use. Cumulative excretion profiles (≤23% of 18 µg dose in 12 hours) inform anti-doping policies .
Q. What trial designs address confounding in this compound safety analyses?
Stratification by age, ICS adherence, and exclusion of non-maintenance ICS trials reduce bias. For example, a Cochrane review reported increased serious adverse events with this compound vs. placebo (OR 1.57; 95% CI 1.06–2.31), particularly in children. Sensitivity analyses excluded trials without direct comparator arms .
Q. Methodological Considerations
- Handling ICS Confounders : Trials must document ICS use throughout the study period, not just at baseline. The RELIEF trial excluded participants without ICS maintenance to isolate this compound effects .
- Outcome Standardization : Exacerbations should be predefined (e.g., "severe" = oral glucocorticoid use) to ensure consistency across meta-analyses .
- Ethical Reporting : Full disclosure of all-cause serious adverse events (not just asthma-related) is essential to avoid underreporting biases .
Propriétés
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860603 | |
Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Formoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L | |
Record name | Formoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00983 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FORMOTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Formoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
5.0X10-14 mm Hg at 25 °C /Estimated/ | |
Record name | FORMOTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
73573-87-2, 128954-45-0 | |
Record name | Formoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00983 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORMOTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Formoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.